![molecular formula C10H18O4S B12578273 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate CAS No. 467229-23-8](/img/structure/B12578273.png)
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethylsulfanylcarbonyl group attached to an ethyl 2,2-dimethylpropanoate backbone. It has a molecular weight of 234.313 g/mol and is recognized for its stability and reactivity under specific conditions .
準備方法
The synthesis of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several steps:
Synthetic Routes: The compound can be synthesized through the esterification of 2,2-dimethylpropanoic acid with an appropriate alcohol in the presence of an acid catalyst. The ethylsulfanylcarbonyl group is then introduced via a nucleophilic substitution reaction.
Reaction Conditions: Typical reaction conditions include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions are common, where the ethylsulfanylcarbonyl group can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrochloric acid, and organic solvents such as dichloromethane are frequently used. Reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives
科学的研究の応用
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug precursor or active pharmaceutical ingredient in the treatment of various diseases.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals, coatings, and adhesives
作用機序
The mechanism of action of 1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, and gene expression, resulting in diverse physiological responses.
類似化合物との比較
1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate and other esters of 2,2-dimethylpropanoic acid share structural similarities.
Uniqueness: The presence of the ethylsulfanylcarbonyl group imparts unique reactivity and stability to the compound, distinguishing it from other esters.
特性
CAS番号 |
467229-23-8 |
|---|---|
分子式 |
C10H18O4S |
分子量 |
234.31 g/mol |
IUPAC名 |
1-ethylsulfanylcarbonyloxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4S/c1-6-15-9(12)14-7(2)13-8(11)10(3,4)5/h7H,6H2,1-5H3 |
InChIキー |
YHJIGVXDIDHNJX-UHFFFAOYSA-N |
正規SMILES |
CCSC(=O)OC(C)OC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dithiolo[4,5-f]benzothiazole(9CI)](/img/structure/B12578197.png)

![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)

![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
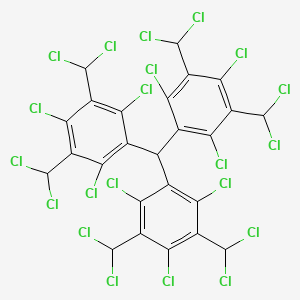
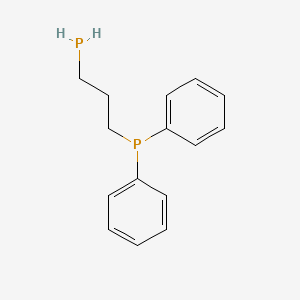
![1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-](/img/structure/B12578240.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
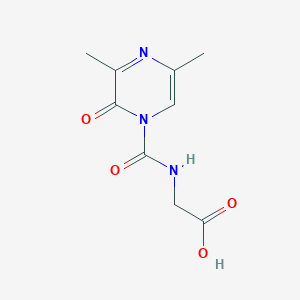
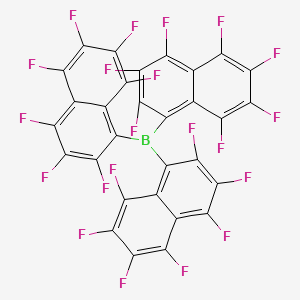
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
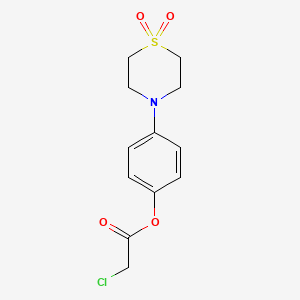
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
